molecular formula C13H16O3 B1607184 TETRAHYDROFURFURYL PHENYLACETATE CAS No. 5421-00-1

TETRAHYDROFURFURYL PHENYLACETATE

Cat. No.: B1607184
CAS No.: 5421-00-1
M. Wt: 220.26 g/mol
InChI Key: WFCXNQRMOLKRMG-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is known for its pleasant odor, which is similar to honey .

Preparation Methods

Synthetic Routes and Reaction Conditions

TETRAHYDROFURFURYL PHENYLACETATE can be synthesized through the esterification of phenylacetic acid with tetrahydrofurfuryl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

TETRAHYDROFURFURYL PHENYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TETRAHYDROFURFURYL PHENYLACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of TETRAHYDROFURFURYL PHENYLACETATE involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of phenylacetic acid and tetrahydrofurfuryl alcohol. These metabolites can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tetrahydrofuryl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and odor profile .

Properties

CAS No.

5421-00-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-phenylacetate

InChI

InChI=1S/C13H16O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-3,5-6,12H,4,7-10H2

InChI Key

WFCXNQRMOLKRMG-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC(=O)CC2=CC=CC=C2

Canonical SMILES

C1CC(OC1)COC(=O)CC2=CC=CC=C2

Key on ui other cas no.

5421-00-1

Origin of Product

United States

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